molecular formula C6H13FN2 B12988605 (S)-3-(Fluoromethyl)-1-methylpiperazine

(S)-3-(Fluoromethyl)-1-methylpiperazine

Cat. No.: B12988605
M. Wt: 132.18 g/mol
InChI Key: PJODYEGWCUOOIP-ZCFIWIBFSA-N
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Description

(S)-3-(Fluoromethyl)-1-methylpiperazine is a chiral piperazine derivative characterized by a fluoromethyl group at the 3-position and a methyl group at the 1-position of the piperazine ring. Its stereochemistry (S-configuration) and fluorine substituent confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues .

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3S)-3-(fluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

PJODYEGWCUOOIP-ZCFIWIBFSA-N

Isomeric SMILES

CN1CCN[C@@H](C1)CF

Canonical SMILES

CN1CCNC(C1)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Fluoromethyl)-1-methylpiperazine typically involves the introduction of a fluoromethyl group into a piperazine ring. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Fluoromethyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce fluorinated amines or hydrocarbons.

Scientific Research Applications

(S)-3-(Fluoromethyl)-1-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe to investigate enzyme mechanisms.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Piperazine Analogues

Compound Name Substituents (Positions) Fluorine Content Molecular Weight Key Features
(S)-3-(Fluoromethyl)-1-methylpiperazine 1-CH₃, 3-CH₂F (S-configuration) 1 F 146.18 g/mol Chiral center, moderate polarity
1-(3-Trifluoromethylphenyl)piperazine 1-phenyl (3-CF₃) 3 F 244.23 g/mol Aromatic bulk, high lipophilicity
2-(Fluoromethyl)-1-methylpiperazine 1-CH₃, 2-CH₂F 1 F 146.18 g/mol Positional isomer; reduced steric hindrance
(S)-1-Benzyl-3-methylpiperazine 1-CH₃, 3-CH₂Ph (S-configuration) 0 F 204.29 g/mol Increased aromatic interactions

Key Observations :

  • The fluoromethyl group in this compound enhances electronegativity without the steric bulk of trifluoromethyl groups (e.g., 1-(3-Trifluoromethylphenyl)piperazine) .
  • Positional isomerism (e.g., 2- vs. 3-fluoromethyl) significantly impacts receptor binding kinetics due to spatial orientation differences .

Pharmacological and Metabolic Properties

Table 2: Pharmacological Profile Comparison

Compound Name Target Relevance Metabolic Stability (t₁/₂) LogP Notes
This compound Dopamine D3 receptor (predicted) >6 hours (in vitro) 0.9 High blood-brain barrier penetration
1-(4-(Trifluoromethyl)phenyl)piperazine PDE5 inhibition 3–4 hours 2.5 Used in sildenafil analogues
1-(3-Chlorophenyl)piperazine Serotonin receptor agonist 2 hours 1.8 Prone to rapid hepatic clearance
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-piperazine Kinase inhibition (e.g., JAK/STAT) 5 hours 3.1 High selectivity for hydrophobic binding pockets

Key Findings :

  • The fluoromethyl group in this compound improves metabolic stability over chlorinated analogues (e.g., 1-(3-Chlorophenyl)piperazine) .
  • Trifluoromethylated derivatives exhibit higher LogP values, favoring hydrophobic target interactions but increasing off-target risks .

Insights :

  • The chiral synthesis of this compound requires expensive enantioselective methods, limiting scalability .
  • Trifluoromethylated derivatives rely on costly aryl halide coupling steps, whereas methoxy analogues are more cost-effective .

Key Advantages and Limitations of this compound

  • Advantages: Superior metabolic stability compared to chlorinated or non-fluorinated piperazines . Optimal balance of lipophilicity (LogP ~0.9) for CNS-targeted drug design .
  • Limitations: High synthesis costs due to chiral resolution requirements . Limited commercial availability of fluoromethylated intermediates .

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